5-Chloro-8-methoxyquinolin-4-ol
CAS No.: 1153084-29-7
Cat. No.: VC20152725
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1153084-29-7 |
|---|---|
| Molecular Formula | C10H8ClNO2 |
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | 5-chloro-8-methoxy-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C10H8ClNO2/c1-14-8-3-2-6(11)9-7(13)4-5-12-10(8)9/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | OOXYRZPBDBTGKA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 5-chloro-8-methoxyquinolin-4-ol is C₁₀H₈ClNO₂, with a molecular weight of 209.63 g/mol. Its structure consists of a bicyclic quinoline core substituted at three positions:
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Chlorine at position 5: Enhances lipophilicity and influences electronic properties.
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Methoxy group (-OCH₃) at position 8: Modulates solubility and steric effects.
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Hydroxyl group (-OH) at position 4: Provides a site for hydrogen bonding and potential derivatization.
Compared to its hydroxy analog, 5-chloro-8-hydroxyquinoline (CAS 130-16-5), the methoxy substitution alters electronic distribution and bioavailability, potentially improving metabolic stability .
Physicochemical Properties
While experimental data for 5-chloro-8-methoxyquinolin-4-ol is sparse, properties can be inferred from analogous compounds:
Synthesis Methodologies
Skraup Cyclization with Methoxylation
A plausible route involves modifying the Skraup cyclization method used for 5-chloro-8-hydroxyquinoline . Key steps include:
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Starting Materials: 4-Chloro-2-nitrophenol and 4-chloro-2-aminophenol, as described in CN102267943B .
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Cyclization: Reaction with glycerol and sulfuric acid under controlled dehydration (100–170 °C) .
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Post-Synthetic Methoxylation:
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Protect the 8-hydroxy group via methylation using dimethyl sulfate or methyl iodide.
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Neutralize with aqueous NaOH to yield the methoxy derivative.
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This approach avoids the tar formation noted in traditional Skraup reactions by optimizing solvent systems (e.g., hydrochloric acid instead of sulfuric acid) .
Direct Synthesis via Methacrylaldehyde Intermediate
CN108191753A describes a method using methacrylaldehyde as a cyclization agent. Adapting this for 5-chloro-8-methoxyquinolin-4-ol:
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Reactants: 4-Chloro-2-aminophenol, 4-chloro-2-nitrophenol, and methacrylaldehyde in hydrochloric acid.
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Temperature Control: Maintain 90–110 °C during aldehyde addition to prevent polymerization .
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Methylation: Introduce methoxy groups via in-situ methylation with methyl chloride or post-reaction treatment.
Applications and Biological Activity
Agricultural Uses
5-Chloro-8-hydroxyquinoline is a precursor to the herbicide cloquintocet-mexyl . The methoxy derivative could serve as a stabilized analog for prolonged soil activity.
Future Research Directions
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Synthetic Optimization: Develop one-pot methods combining cyclization and methoxylation.
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Biological Screening: Evaluate efficacy against drug-resistant pathogens and cancer cell lines.
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Formulation Studies: Improve aqueous solubility through salt formation (e.g., hydrochloride salts).
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